



Optimizing ERAS-601 Dosage for Maximum Efficacy: A Technical Resource

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Compound of Interest		
Compound Name:	RS-601	
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This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of ERAS-601, a potent and selective SHP2 inhibitor. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ERAS-601?

A1: ERAS-601 is an orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] By inhibiting SHP2, ERAS-601 blocks the signaling cascade that leads to cancer cell proliferation and survival.[1][2]

Q2: What is the recommended starting dose for ERAS-601 in preclinical models?

A2: Preclinical studies have demonstrated the anti-proliferative activity of ERAS-601 in various cancer cell lines. For instance, ERAS-601 inhibits wild-type SHP2 with an IC50 of 4.6 nM in biochemical assays.[2] In cell-based assays, synergistic effects have been observed when ERAS-601 is combined with other targeted agents like sotorasib or cetuximab.[2] Specific in vivo dosages will vary depending on the tumor model and experimental design.



Q3: What are the reported dose levels of ERAS-601 in clinical trials?

A3: In the FLAGSHP-1 Phase 1 study, ERAS-601 has been evaluated in patients with advanced or metastatic solid tumors. In combination with cetuximab, dose levels of 20 mg, 40 mg, and 60 mg administered twice daily (BID) for three weeks followed by a one-week break (3/1 schedule) have been investigated.[3] The maximum tolerated dose (MTD) for this combination was determined to be 40 mg BID on a 3/1 schedule.[3][4] In a study involving patients with advanced chordoma, ERAS-601 was administered as monotherapy at 40 mg BID continuously and 80 mg three times a week (TIW), and in combination with cetuximab at 40 mg BID on a 3/1 schedule.[5]

Q4: What are the common adverse events associated with ERAS-601?

A4: In the FLAGSHP-1 study of ERAS-601 in combination with cetuximab, treatment-related adverse events (TRAEs) at or below the MTD were generally Grade 1 and 2.[3] Common TRAEs (occurring in ≥20% of patients) included diarrhea, increased AST, increased ALT, and dermatitis acneiform.[3] Grade 3 or higher TRAEs, such as hypokalemia and decreased platelet count, were observed at the 60 mg BID dose level, which was above the MTD.[3] In chordoma patients receiving the combination therapy, frequently observed treatment-emergent adverse events included dermatitis acneiform, paronychia, dry skin, skin fissures, and skin infection.[5]

Data Summary

Table 1: ERAS-601 Clinical Trial Dosage and Schedule



Clinical Trial	Combinatio n Agent	ERAS-601 Dose	Dosing Schedule	Maximum Tolerated Dose (MTD)	Reference
FLAGSHP-1	Cetuximab	20 mg BID, 40 mg BID, 60 mg BID	3 weeks on, 1 week off	40 mg BID (3/1)	[3][4]
FLAGSHP-1 (Chordoma)	None (Monotherapy)	40 mg BID	Continuous	Not specified	[5]
FLAGSHP-1 (Chordoma)	None (Monotherapy)	80 mg TIW	Three times a week	Not specified	[5]
FLAGSHP-1 (Chordoma)	Cetuximab	40 mg BID	3 weeks on, 1 week off	Not specified	[5]

Experimental Protocols & Troubleshooting

A critical aspect of optimizing ERAS-601 dosage is a well-designed experimental workflow. Below is a generalized protocol for determining the optimal dose in a preclinical setting, followed by a troubleshooting guide for common issues.

Protocol: In Vivo Efficacy Study for ERAS-601 Dosage Optimization

- Model Selection: Choose a relevant cancer xenograft or patient-derived xenograft (PDX)
 model with a known RAS/MAPK pathway alteration.
- Animal Acclimatization: Allow animals to acclimate for at least one week before tumor implantation.
- Tumor Implantation: Implant tumor cells or fragments subcutaneously.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.



- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
- Dose Preparation: Prepare ERAS-601 formulations at various concentrations for oral administration.
- Treatment Administration: Administer ERAS-601 or vehicle control according to the planned dosing schedule (e.g., daily, twice daily, intermittent).
- Tumor Measurement and Body Weight: Measure tumor volume and animal body weight 2-3 times per week.
- Endpoint: Continue treatment until tumors in the control group reach the predetermined endpoint size or for a specified duration.
- Data Analysis: Analyze tumor growth inhibition, body weight changes, and any observed toxicities to determine the optimal dose.

Troubleshooting Guide

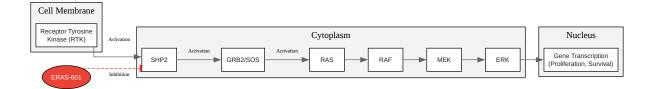


Issue	Potential Cause	Recommended Solution
High variability in tumor growth within groups	Inconsistent tumor cell implantation; variability in animal health.	Ensure consistent cell numbers and injection technique. Monitor animal health closely and exclude outliers if justified.
Lack of ERAS-601 efficacy at expected doses	Poor drug bioavailability; incorrect dosing schedule; insensitive tumor model.	Verify formulation and administration technique. Test different dosing schedules (e.g., continuous vs. intermittent). Confirm the presence of an activated RAS/MAPK pathway in the tumor model.
Significant animal weight loss or toxicity	Dose is too high; off-target effects.	Reduce the dose or switch to an intermittent dosing schedule. Monitor for specific signs of toxicity and perform histopathology if necessary.
Inconsistent results between experiments	Variation in experimental conditions (e.g., cell passage number, animal supplier).	Standardize all experimental parameters. Use cells from a consistent passage number and animals from a reliable supplier.

Signaling Pathways and Workflows

To visually represent the mechanism and experimental design, the following diagrams are provided.

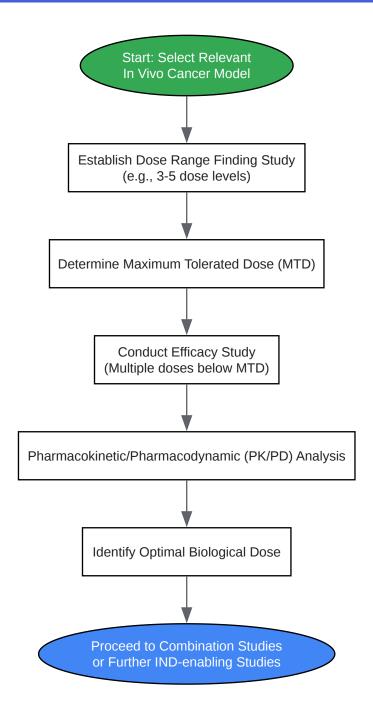




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Caption: ERAS-601 inhibits the SHP2 protein in the RAS/MAPK signaling pathway.





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Caption: A typical workflow for preclinical dosage optimization of ERAS-601.

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